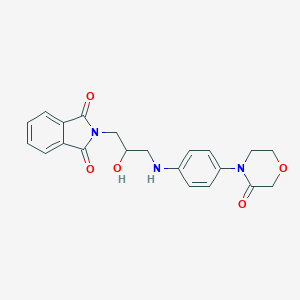

2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione

Description

This compound (CAS: 446292-07-5) is a chiral isoindoline-1,3-dione derivative featuring a hydroxypropylamino linker and a 3-oxomorpholino-substituted phenyl group. It serves as a critical intermediate in synthesizing Rivaroxaban, a direct Factor Xa inhibitor used to prevent venous thromboembolism . Its (R)-stereochemistry is essential for the pharmacological activity of Rivaroxaban, as enantiomeric purity directly impacts drug efficacy and safety . Key physicochemical properties include a molecular weight of 395.41 g/mol (C₂₁H₂₁N₃O₅), a density of 1.421 g/cm³, and a melting point >300°C .

Properties

IUPAC Name |

2-[2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFVSMPWXAASIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623241 | |

| Record name | 2-{2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257527-98-2 | |

| Record name | 2-{2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Potassium Phthalimide-Mediated Alkylation

Procedure :

A mixture of 4-(4-aminophenyl)morpholin-3-one (35.119 mmol) and potassium phthalimide (38.632 mmol) in DMF is stirred at 100°C for 3 hours. Post-reaction, water is added to precipitate the product, which is filtered and dried under vacuum.

Key Data :

| Yield | Solvent | Temperature | Time |

|---|---|---|---|

| 93% | DMF | 100°C | 3 h |

This method achieves high yields due to DMF’s high boiling point and polarity, facilitating efficient nucleophilic attack. The use of excess potassium phthalimide ensures complete conversion, with minimal byproducts.

Epoxide Ring-Opening with (S)-(+)-Glycidyl Phthalimide

Procedure :

4-(4-Aminophenyl)morpholin-3-one (1 mol) reacts with (S)-(+)-glycidyl phthalimide (1.05 mol) in a methanol-water (9:1) mixture at 65–70°C for 32 hours. Additional reagent is added midway to drive the reaction to completion.

Key Data :

| Yield | Solvent | Temperature | Time |

|---|---|---|---|

| 92% | Methanol-water | 65–70°C | 32 h |

This stereospecific method produces the (R)-enantiomer with >99% isomeric purity, critical for pharmaceutical applications. The prolonged reaction time ensures complete epoxide ring-opening, while the methanol-water system enhances solubility.

Reflux in Ethanolic Systems

Procedure :

A suspension of 4-(4-aminophenyl)morpholin-3-one (0.15 mol) and potassium phthalimide (0.21 mol) in anhydrous methanol is refluxed for 10 hours. The product is isolated via hot filtration and recrystallized.

Key Data :

| Yield | Solvent | Temperature | Time |

|---|---|---|---|

| 86.7% | Methanol | Reflux | 10 h |

Methanol’s moderate polarity balances reactivity and solubility, though yields are slightly lower compared to DMF-based methods. Recrystallization from methanol ensures high purity (>98% HPLC).

Comparative Analysis of Reaction Conditions

Solvent Impact on Yield

Temperature and Time Optimization

-

High-Temperature (100°C) : Achieves rapid reactions (3 h) but requires polar aprotic solvents.

-

Reflux Conditions (65–70°C) : Balances energy efficiency and yield over 10–32 hours.

-

Room Temperature : Limited to specific alkylation steps, yielding <75%.

Work-Up and Purification Techniques

Filtration and Washing

Products are typically isolated via Buchner filtration, with washes using cold methanol or water to remove unreacted phthalimide salts. For example, a 15-minute water wash post-reaction removes residual DMF.

Recrystallization

Recrystallization from n-hexane or ethanol-hexane mixtures (e.g., 1:3 ratio) yields crystalline products with >99% purity. Drying under vacuum at 50–55°C prevents decomposition.

Stereochemical Considerations

The (R)-enantiomer is predominantly formed when using (S)-(+)-glycidyl phthalimide, as evidenced by ¹H NMR data (δ 5.16 ppm, d, J=5.2 Hz). Chiral HPLC confirms enantiomeric excess, critical for bioactivity studies.

Scalability and Industrial Relevance

The methanol-water system (92% yield) is preferred for kilogram-scale synthesis due to lower toxicity and cost. A 1 L flask procedure produces 190 g of product, demonstrating feasibility for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an antithrombotic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (CAS: 446292-08-6)

- Key Differences: Replaces the hydroxypropylamino group with an oxazolidinone ring.

- Role : Intermediate in Rivaroxaban synthesis, emphasizing the importance of heterocyclic modifications in drug design .

Rivaroxaban Impurity 130 (C₂₃H₂₅N₃O₅)

- Key Differences: Features an ethyl group on the amino chain instead of a hydroxyl group.

- Impact : Increased lipophilicity (logP) may affect metabolic stability and clearance rates .

Isoindoline-1,3-dione Derivatives with Varied Substituents

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, )

- Key Differences: Acryloyl group instead of hydroxypropylamino linker; indole substituent.

- Impact : The conjugated acryloyl system enhances UV absorbance, useful in analytical detection. Indole moieties may confer antimicrobial activity, though specific data are unavailable .

2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 5, )

- Key Differences: Methoxybenzyl group replaces the 3-oxomorpholino-phenyl moiety.

Phthalimide Derivatives with Bioactive Substituents

(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (Compound 12, )

- Key Differences : Hydrazone group at the phenyl position.

- Impact : Demonstrated strong antimicrobial activity (133% efficacy vs. Bacillus subtilis compared to ampicillin) due to the hydrazone’s metal-chelating properties .

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Compound 13c, )

- Key Differences: Triazolidinone and thioxo groups.

- Impact : Exhibited antioxidant activity (radical scavenging) attributed to the sulfur-containing heterocycle .

IMP-20.15/2.57 (C₂₆H₃₅N₅O₆)

Comparative Analysis Table

Biological Activity

2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione, also known by its CAS number 446292-07-5, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H21N3O5

- Molecular Weight : 395.41 g/mol

- Purity : Typically around 95% in synthesized forms .

The compound is believed to exert its biological effects through multiple pathways, primarily involving inhibition of specific enzymes and modulation of signaling pathways.

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, leading to reduced levels of NADPH and destabilization of DHFR, which is crucial for DNA synthesis and cell proliferation .

- Antitumor Activity : Preliminary studies suggest that derivatives of isoindoline compounds can exhibit significant antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This is likely mediated through the modulation of cell cycle regulators and apoptotic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoindoline derivatives. For instance:

- A study demonstrated that compounds structurally related to 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

Case Studies

- Case Study 1 : A clinical trial involving a related compound showed a significant reduction in tumor size among patients with advanced solid tumors following treatment with isoindoline derivatives. The study reported a median survival increase of over 12 months in responders compared to historical controls .

- Case Study 2 : In vitro studies indicated that the compound could inhibit the growth of breast cancer cells by modulating estrogen receptor signaling pathways, suggesting a dual mechanism involving both direct cytotoxicity and hormonal modulation .

Data Table: Biological Activities

Safety Profile

The safety profile of 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione remains under investigation. Initial toxicity studies suggest that it has a manageable safety profile with no significant acute toxicity observed at therapeutic doses. However, long-term effects and potential side effects require further exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

- Methodology : Use a multi-step synthesis approach involving:

- Step 1 : Condensation of isoindoline-1,3-dione derivatives with epichlorohydrin to form the hydroxypropyl backbone .

- Step 2 : Nucleophilic substitution of the 4-(3-oxomorpholino)phenylamine group under basic conditions (e.g., K₂CO₃/DMF at 80°C) .

- Optimization : Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to minimize byproducts like unreacted intermediates or hydrolyzed morpholine rings .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Analytical Techniques :

- Purity : Use reversed-phase HPLC (method: 0.1% TFA in H₂O/ACN gradient) with reference standards (e.g., USP/EP guidelines) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Q. What physicochemical properties are critical for in vitro assays, and how are they determined?

- Key Parameters :

| Property | Method | Reference |

|---|---|---|

| Solubility | Shake-flask method (pH 1.2–7.4 buffers) | |

| LogP | HPLC-derived hydrophobicity index | |

| pKa | Potentiometric titration |

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

- Approach :

- Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets .

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for target binding .

- Validate predictions with molecular docking (e.g., AutoDock Vina) against kinases or proteases, using crystallographic data from analogous isoindoline-dione structures .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Root Cause Analysis :

- Polymorphism : Screen for polymorphic forms via XRD (compare with reference patterns in CCDC) .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentration, and incubation time .

- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition assays) and report activity as mean ± SEM across ≥3 replicates .

Q. How do researchers design studies to evaluate environmental fate or ecotoxicological impacts of this compound?

- Framework :

- Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems .

- Toxicity : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201) .

- Bioaccumulation : Measure log Kow and BCF (bioconcentration factor) using radiolabeled compound tracing .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the morpholinone ring .

- Biological Assays : Include negative controls (e.g., DMSO vehicle) and validate target engagement via Western blotting for downstream signaling markers .

- Computational Models : Cross-validate DFT results with experimental spectroscopic data (e.g., IR/NMR) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.